10-(3-fluorobenzyl)-11-(furan-2-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-(3-fluorobenzyl)-11-(furan-2-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepin derivatives This compound is characterized by the presence of a fluorobenzyl group, a furan ring, and a hexahydro-dibenzo diazepin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-fluorobenzyl)-11-(furan-2-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves a multi-step process. One common method involves the reaction of an enamine with α-bromo hydroxamic acid ester in a tandem cyclization/[4+3] cycloaddition reaction . This reaction is carried out at room temperature and is known for its efficiency and tolerance to various functional groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
10-(3-fluorobenzyl)-11-(furan-2-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to modify the diazepin core.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions include various oxidized furan derivatives, reduced diazepin compounds, and substituted fluorobenzyl derivatives.
Scientific Research Applications
10-(3-fluorobenzyl)-11-(furan-2-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-(3-fluorobenzyl)-11-(furan-2-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Furo[2,3-e][1,4]diazepin-3-one derivatives: These compounds share a similar diazepin core and furan ring structure.
Dibenzo[b,e][1,4]diazepin derivatives: Compounds with similar dibenzo diazepin cores but different substituents.
Uniqueness
10-(3-fluorobenzyl)-11-(furan-2-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to the presence of the fluorobenzyl group and the specific arrangement of its functional groups. This unique structure contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C26H25FN2O2 |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
5-[(3-fluorophenyl)methyl]-6-(furan-2-yl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H25FN2O2/c1-26(2)14-20-24(22(30)15-26)25(23-11-6-12-31-23)29(16-17-7-5-8-18(27)13-17)21-10-4-3-9-19(21)28-20/h3-13,25,28H,14-16H2,1-2H3 |
InChI Key |
IGYPCVUMKKVXLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC4=CC(=CC=C4)F)C5=CC=CO5)C(=O)C1)C |
Origin of Product |
United States |
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